![molecular formula C10H10BrNO3S B7554408 2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid, also known as BTCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BTCA is a derivative of 3-bromothiophene-2-carboxylic acid, which is a heterocyclic compound that contains a thiophene ring. The cyclopropylamino group in BTCA makes it a potential candidate for use in drug discovery and development.
Wirkmechanismus
2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid acts as a competitive inhibitor of HDAC, binding to the enzyme's active site and preventing it from deacetylating histone proteins. This leads to an increase in the acetylation of histones, which can result in changes in gene expression.
Biochemical and Physiological Effects:
2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease. Additionally, 2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid in lab experiments is its specificity for HDAC inhibition. This allows for more targeted effects on gene expression and cellular processes. However, one limitation is the potential for off-target effects, as HDACs are involved in many cellular processes beyond gene expression regulation.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid. One area of interest is the development of 2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid derivatives with improved potency and selectivity for HDAC inhibition. Another area of interest is the investigation of 2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid's effects on epigenetic modifications beyond histone acetylation, such as DNA methylation. Additionally, 2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid could be studied for its potential applications in combination therapy with other drugs for the treatment of cancer and other diseases.
Synthesemethoden
2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid can be synthesized through a multistep process that involves the reaction of 3-bromothiophene-2-carboxylic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid has been studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of an enzyme called histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been studied as potential treatments for cancer, neurodegenerative diseases, and inflammatory disorders.
Eigenschaften
IUPAC Name |
2-[(3-bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3S/c11-7-3-4-16-9(7)10(15)12(5-8(13)14)6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGSYXVWZKWBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)O)C(=O)C2=C(C=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.